CH7233163

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H34F3N9O3S |

|---|---|

Molecular Weight |

669.7 g/mol |

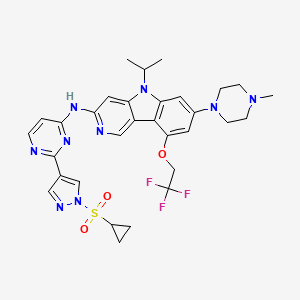

IUPAC Name |

N-[2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-yl]-7-(4-methylpiperazin-1-yl)-5-propan-2-yl-9-(2,2,2-trifluoroethoxy)pyrido[4,3-b]indol-3-amine |

InChI |

InChI=1S/C31H34F3N9O3S/c1-19(2)43-24-14-28(38-27-6-7-35-30(39-27)20-15-37-42(17-20)47(44,45)22-4-5-22)36-16-23(24)29-25(43)12-21(41-10-8-40(3)9-11-41)13-26(29)46-18-31(32,33)34/h6-7,12-17,19,22H,4-5,8-11,18H2,1-3H3,(H,35,36,38,39) |

InChI Key |

KMBMYNDPNVGEFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C2=CC(=NC=C2C3=C1C=C(C=C3OCC(F)(F)F)N4CCN(CC4)C)NC5=NC(=NC=C5)C6=CN(N=C6)S(=O)(=O)C7CC7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CH7233163

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the core mechanism of action for CH7233163, a fourth-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to offer an in-depth resource for professionals in the fields of oncology research and drug development.

Core Mechanism of Action

This compound is a potent and selective, non-covalent, ATP-competitive inhibitor of mutant EGFR.[1][2][3] Its primary role is to overcome acquired resistance to third-generation EGFR TKIs like osimertinib, which often arises from the C797S mutation in the EGFR kinase domain.[3][4]

Molecular Interaction: Crystal structure analysis reveals that this compound binds to the ATP-binding pocket of the EGFR kinase domain.[3][5] This interaction occurs while the kinase is in its active αC-helix-in conformation.[3][4][6] By occupying the ATP pocket, this compound directly competes with endogenous ATP, thereby preventing the autophosphorylation of the EGFR kinase domain.[3][6] This blockade is the critical step in inhibiting downstream signaling. The non-covalent nature of this binding distinguishes it from irreversible inhibitors.[1][2][3]

Selectivity Profile: this compound demonstrates high selectivity for various EGFR mutants over wild-type (WT) EGFR.[3][4] It is particularly potent against the osimertinib-resistant triple mutations Del19/T790M/C797S and L858R/T790M/C797S.[3][7] Additionally, it maintains strong inhibitory activity against common activating mutations (Del19, L858R) and the first-generation TKI resistance mutation T790M (in double-mutant forms like Del19/T790M and L858R/T790M).[3][6][7] This broad mutant selectivity suggests its potential to not only treat osimertinib-resistant non-small cell lung cancer (NSCLC) but also to potentially prevent the emergence of on-target resistance mechanisms in earlier lines of therapy.[3][6]

Inhibition of Downstream Signaling Pathways

By preventing EGFR autophosphorylation, this compound effectively halts the activation of key downstream signal transduction pathways that are critical for tumor cell proliferation and survival.[8][][10] The primary pathways affected are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Inhibition of EGFR blocks the recruitment of adaptor proteins like GRB2, preventing the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[8][][11] This shutdown leads to decreased cell proliferation.

-

PI3K-AKT-mTOR Pathway: The prevention of EGFR phosphorylation also blocks the activation of Phosphoinositide 3-kinase (PI3K), which in turn prevents the phosphorylation and activation of AKT and its downstream effector mTOR.[8][][11] This leads to the inhibition of cell growth and survival signals, promoting apoptosis.[]

Western blot analyses have confirmed that treatment with this compound leads to a persistent, dose-dependent decrease in the phosphorylation levels of EGFR, as well as downstream effectors AKT and ERK1/2 in cells harboring the Del19/T790M/C797S mutation.[3][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Acquired Mechanisms of Resistance to Osimertinib—The Next Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. mdpi.com [mdpi.com]

CH7233163: A Fourth-Generation EGFR Inhibitor Targeting Osimertinib Resistance

A Technical Whitepaper for Drug Development Professionals

Abstract

CH7233163 is a novel, orally bioavailable, non-covalent, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has demonstrated potent and selective activity against EGFR mutations that confer resistance to third-generation inhibitors like osimertinib, particularly the challenging Del19/T790M/C797S and L858R/T790M/C797S triple mutations. This document provides a comprehensive overview of the chemical structure, mechanism of action, preclinical data, and relevant experimental protocols for this compound, positioning it as a promising therapeutic agent for non-small cell lung cancer (NSCLC) patients who have developed resistance to current standard-of-care treatments.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule designed for high-affinity binding to the ATP-binding pocket of mutant EGFR.

| Identifier | Value |

| IUPAC Name | 5-(4-(cyclopropanesulfonyl)-1H-pyrazol-1-yl)-N-(5-((4-(dimethylamino)piperidin-1-yl)methyl)-1-isopropyl-2-oxo-1,2-dihydroquinolin-6-yl)pyrazin-2-amine |

| Molecular Formula | C31H34F3N9O3S |

| Molecular Weight | 669.72 g/mol |

| SMILES String | CN(CC1)CCN1C2=CC3=C(C(OCC(F)(F)F)=C2)C4=CN=C(NC5=CC=NC(C6=CN(S(=O)(C7CC7)=O)N=C6)=N5)C=C4N3C(C)C[1] |

| CAS Registry No. | 2923365-71-1 |

Figure 1: Chemical Structure of this compound

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor, binding non-covalently to the kinase domain of EGFR.[2][3] This is particularly significant in the context of the C797S mutation, which renders covalent inhibitors like osimertinib ineffective by removing the cysteine residue required for irreversible binding. Crystal structure analyses have revealed that this compound stabilizes the αC-helix-in conformation of the EGFR kinase domain, a feature that contributes to its potent inhibitory activity and selectivity for mutant forms of the receptor over wild-type (WT) EGFR.[4][5]

By blocking the ATP-binding site, this compound prevents the autophosphorylation of the EGFR kinase domain. This, in turn, inhibits the activation of downstream pro-survival signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation, survival, and metastasis.[3][6]

Preclinical Efficacy Data

The preclinical activity of this compound has been extensively evaluated in both biochemical and cell-based assays, as well as in in vivo xenograft models. The data consistently demonstrates potent inhibition of clinically relevant EGFR mutations.

In Vitro Kinase Inhibition

The inhibitory activity of this compound was assessed against various recombinant EGFR kinase domains using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay.

| EGFR Mutant | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) | EAI-045 IC50 (nmol/L) |

| Del19/T790M/C797S | 0.28 | >1,000 | >1,000 |

| L858R/T790M/C797S | 0.25 | >1,000 | >1,000 |

| Del19/T790M | 0.45 | 0.20 | >1,000 |

| L858R/T790M | 0.23 | 0.13 | >1,000 |

| Del19 | 0.44 | 0.23 | >1,000 |

| L858R | 0.21 | 0.48 | >1,000 |

| Wild-Type (WT) | 5.7 | 12 | >1,000 |

Data sourced from Kashima K, et al. Mol Cancer Ther. 2020.[4]

Cellular Antiproliferative Activity

The antiproliferative effects of this compound were measured in NIH3T3 cells engineered to express various EGFR mutations.

| Cell Line (EGFR Mutant) | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) | EAI-045 IC50 (nmol/L) |

| Del19/T790M/C797S_NIH3T3 | 20 | >1,000 | >1,000 |

| L858R/T790M/C797S_NIH3T3 | 45 | >1,000 | >1,000 |

| A431 (WT-EGFR overexpressing) | 480 | 730 | >1,000 |

Data sourced from Kashima K, et al. Mol Cancer Ther. 2020.[4]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound, as described in the primary literature.[4][7]

TR-FRET-Based EGFR Biochemical Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds against recombinant EGFR kinase domains.

-

Procedure:

-

Recombinant EGFR kinase domains (mutant or wild-type) were incubated with varying concentrations of this compound, a biotinylated peptide substrate, and ATP in a kinase reaction buffer.

-

The reaction was allowed to proceed for a specified time at room temperature.

-

The reaction was stopped by the addition of a termination buffer containing EDTA.

-

A detection solution containing europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) was added.

-

After incubation, the TR-FRET signal was measured using a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Viability Assay

-

Objective: To measure the antiproliferative activity of this compound in cells expressing specific EGFR mutations.

-

Procedure:

-

Engineered NIH3T3 cells or other relevant cell lines were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with a serial dilution of this compound or control compounds for 72 hours.

-

Cell viability was assessed using a reagent such as CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolically active cells.

-

Luminescence was measured with a plate reader.

-

IC50 values were determined from the resulting dose-response curves.

-

Western Blotting for EGFR Pathway Inhibition

-

Objective: To confirm the inhibition of EGFR phosphorylation and downstream signaling in a cellular context.

-

Procedure:

-

Cells were treated with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 6 hours).

-

Following treatment, cells were lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentrations of the lysates were determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2.

-

After washing, membranes were incubated with appropriate HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Mouse Xenograft Study

-

Objective: To evaluate the in vivo antitumor efficacy of this compound.

-

Procedure:

-

Female immunodeficient mice (e.g., BALB/c nude) were subcutaneously inoculated with tumor cells expressing the target EGFR mutations.

-

When tumors reached a predetermined volume, mice were randomized into treatment and vehicle control groups.

-

This compound was formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily.

-

Tumor volume and body weight were measured regularly throughout the study.

-

Efficacy was determined by comparing the tumor growth in the treatment groups to the vehicle control group.

-

Conclusion

This compound is a potent, fourth-generation EGFR inhibitor with a promising preclinical profile. Its ability to non-covalently inhibit EGFR, including the osimertinib-resistant C797S triple mutant, addresses a critical unmet need in the treatment of NSCLC. The robust in vitro and in vivo data suggest that this compound has the potential to become an effective therapy for patients whose disease has progressed on third-generation EGFR TKIs. Further clinical development is warranted to establish its safety and efficacy in human subjects.

References

- 1. mdpi.com [mdpi.com]

- 2. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]

- 3. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EGFR pathway in advanced non-small cell lung cancer [imrpress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. EGFR signaling pathway occupies an important position in cancer‐related downstream signaling pathways of Pyk2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

The Emergence of CH7233163: A Fourth-Generation EGFR Inhibitor Targeting Triple-Mutant Non-Small Cell Lung Cancer

A Technical Guide for Researchers and Drug Development Professionals

The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly shaped by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations, particularly the formidable EGFR triple mutation comprising an activating mutation (like Del19 or L858R), the T790M gatekeeper mutation, and the C797S mutation, has posed a significant clinical challenge, rendering third-generation TKIs like osimertinib ineffective.[1][2][3] This has spurred the development of fourth-generation EGFR inhibitors, with CH7233163 emerging as a promising candidate capable of overcoming this complex resistance mechanism.[1][3]

This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental methodologies associated with the evaluation of this compound against EGFR triple mutations.

The Challenge of EGFR Triple Mutations

First and second-generation EGFR TKIs effectively target activating mutations but are thwarted by the T790M mutation.[4] Osimertinib, a third-generation TKI, was designed to overcome T790M-mediated resistance.[2] However, acquired resistance to osimertinib frequently arises through the C797S mutation, which is located in the covalent binding site of the inhibitor.[5][6] The triple combination of an activating mutation, T790M, and C797S creates a conformation of the EGFR kinase domain that is resistant to existing therapies.[4]

This compound: A Novel ATP-Competitive Inhibitor

This compound is a novel, potent, and selective fourth-generation EGFR TKI.[1][7] Unlike irreversible third-generation inhibitors that form a covalent bond with Cys797, this compound is a noncovalent, ATP-competitive inhibitor.[1][8][9] This mechanism of action allows it to bypass the resistance conferred by the C797S mutation.[1][3] Crystal structure analysis reveals that this compound binds to the ATP-binding pocket of the EGFR kinase domain in its αC-helix-in conformation, enabling potent inhibitory activity against the triple-mutant EGFR.[1][2][9]

Quantitative Efficacy of this compound

Preclinical studies have demonstrated the potent and selective activity of this compound against various EGFR mutations, particularly the challenging triple mutations. The following tables summarize the key quantitative data from in vitro and cell-based assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| EGFR Mutant | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) | EAI-045 IC50 (nmol/L) |

| Del19/T790M/C797S | 0.28[10] | >1000[7] | >1000[10] |

| L858R/T790M/C797S | 0.25[2] | >1000[7] | Not Reported |

| Del19/T790M | Not Reported | Not Reported | Not Reported |

| L858R/T790M | Not Reported | Not Reported | Not Reported |

| Del19 | Not Reported | Not Reported | Not Reported |

| L858R | Not Reported | Not Reported | Not Reported |

| Wild-Type (WT) | Not Reported | Not Reported | Not Reported |

IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity. Data compiled from multiple sources.[2][7][10]

Table 2: Anti-proliferative Activity of this compound in Engineered Cell Lines

| Cell Line | EGFR Mutation | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) | EAI-045 IC50 (nmol/L) |

| Del19/T790M/C797S_NIH3T3 | Del19/T790M/C797S | 45[2] | >1000[7] | >1000[7] |

| L858R/T790M/C797S_NIH3T3 | L858R/T790M/C797S | 45[2] | >1000[7] | Not Reported |

| A431 | Wild-Type (WT) | Not Reported | Not Reported | Not Reported |

IC50 values represent the concentration of the inhibitor required to inhibit 50% of cell proliferation. Data compiled from multiple sources.[2][7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating EGFR inhibitors.

EGFR Signaling Pathway and Inhibition

Experimental Workflow for In Vitro Evaluation

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)–Based EGFR Biochemical Assay[2]

This assay measures the inhibitory activity of compounds against recombinant EGFR kinase.

-

Materials:

-

Recombinant EGFR kinase (mutant or wild-type)

-

Biotinylated peptide substrate

-

ATP

-

TR-FRET detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin)

-

Assay buffer

-

Test compound (this compound)

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a microplate, add the EGFR kinase, biotinylated peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the TR-FRET detection reagents.

-

Incubate to allow for antibody binding to the phosphorylated substrate.

-

Measure the TR-FRET signal using a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay[2]

This assay assesses the anti-proliferative effect of the inhibitor on cells expressing the target EGFR mutations.

-

Materials:

-

Engineered cell lines (e.g., NIH3T3) stably expressing the EGFR triple mutant.

-

Cell culture medium and supplements.

-

Test compound (this compound).

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the percent inhibition of cell growth at each compound concentration and determine the IC50 value.

-

Western Blotting for EGFR Phosphorylation[2]

This technique is used to confirm that the inhibitor blocks the autophosphorylation of EGFR in a cellular context.

-

Materials:

-

Engineered cells expressing the EGFR mutant.

-

Test compound (this compound).

-

Lysis buffer.

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR).

-

Secondary antibody (HRP-conjugated).

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat the cells with various concentrations of the test compound for a specified time.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibody against phospho-EGFR.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total EGFR to confirm equal protein loading.

-

Mouse Xenograft Study[11]

This in vivo model assesses the antitumor activity of the compound in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude mice).

-

Engineered cells expressing the EGFR triple mutant.

-

Test compound (this compound) formulated for in vivo administration.

-

-

Procedure:

-

Inject the engineered cells subcutaneously into the flanks of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the respective groups daily via the appropriate route (e.g., oral gavage).[10]

-

Measure the tumor volume and body weight of the mice regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Calculate the tumor growth inhibition to evaluate the efficacy of the compound.

-

Conclusion and Future Directions

This compound has demonstrated significant promise as a fourth-generation EGFR TKI with the potential to overcome the challenging EGFR triple mutation that confers resistance to osimertinib.[1][3] Its noncovalent, ATP-competitive mechanism of action provides a clear advantage in targeting the C797S-mutant EGFR.[1][8] The robust preclinical data, both in vitro and in vivo, support its continued development. Further clinical investigation is warranted to establish the safety and efficacy of this compound in patients with NSCLC harboring EGFR triple mutations. The methodologies outlined in this guide provide a framework for the continued evaluation of this compound and other next-generation EGFR inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneonline.com [geneonline.com]

- 5. EGFR C797S as a Resistance Mechanism of Lazertinib in Non-small Cell Lung Cancer with EGFR T790M Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EGFR-mutated lung cancers resistant to osimertinib through EGFR-C797S respond to 1st generation reversible EGFR inhibitors but eventually acquire EGFR-T790M/C797S in preclinical models and clinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. rcsb.org [rcsb.org]

- 10. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

CH7233163: A Comprehensive Target Selectivity Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target selectivity profile of CH7233163, a potent, noncovalent, and ATP-competitive inhibitor of Epidermal Growth Factor Receptor (EGFR). The information presented herein is intended to support researchers and drug development professionals in their evaluation and potential application of this compound.

Executive Summary

This compound is a fourth-generation EGFR tyrosine kinase inhibitor (TKI) designed to overcome resistance to third-generation inhibitors like osimertinib.[1][2] The primary mechanism of acquired resistance to osimertinib is the C797S mutation in the EGFR kinase domain.[3] this compound demonstrates high potency against EGFR harboring the triple mutation Del19/T790M/C797S, a key resistance mechanism in non-small cell lung cancer (NSCLC).[1][2][4][5][6] This document summarizes the inhibitory activity of this compound against various EGFR mutants and its broader kinome selectivity, details the experimental methodologies used for its characterization, and visualizes its mechanism of action within the EGFR signaling pathway.

Target Selectivity Profile

The selectivity of this compound has been characterized through both biochemical and cellular assays, demonstrating a strong preference for mutant forms of EGFR over the wild-type (WT) protein.

Biochemical Inhibitory Activity

This compound exhibits sub-nanomolar potency against the clinically relevant osimertinib-resistant EGFR triple mutations.[1][5][6] Its inhibitory activity against a panel of EGFR mutations is summarized in the table below.

| Target | IC50 (nmol/L) | Assay Type |

| EGFR-Del19/T790M/C797S | 0.28[1][5] | TR-FRET-based cell-free kinase assay |

| EGFR-L858R/T790M/C797S | 0.25[6] | TR-FRET-based cell-free kinase assay |

| EGFR-Del19 | 0.41 | TR-FRET-based cell-free kinase assay |

| EGFR-L858R | 0.31 | TR-FRET-based cell-free kinase assay |

| EGFR-Del19/T790M | 0.17 | TR-FRET-based cell-free kinase assay |

| EGFR-L858R/T790M | 0.21 | TR-FRET-based cell-free kinase assay |

| EGFR-WT | 1.8 | TR-FRET-based cell-free kinase assay |

Data compiled from Kashima K, et al. Mol Cancer Ther. 2020 Nov;19(11):2288-2297.

Cellular Antiproliferative Activity

The potent biochemical activity of this compound translates to effective inhibition of proliferation in engineered cell lines expressing mutant EGFR.

| Cell Line | EGFR Status | IC50 (nmol/L) |

| Del19/T790M/C797S_NIH3T3 | Del19/T790M/C797S | 20[1][7] |

| L858R/T790M/C797S_NIH3T3 | L858R/T790M/C797S | 45[6] |

| A431 | EGFR-WT | 1200[1] |

Data compiled from Kashima K, et al. Mol Cancer Ther. 2020 Nov;19(11):2288-2297.

Kinome-wide Selectivity

A KINOMEscan profiling of this compound at a concentration of 100 nmol/L against a panel of 468 kinases demonstrated a high degree of selectivity for EGFR.[1][3] The results from the KINOMEscan analysis indicate that this compound is a highly selective inhibitor, with minimal off-target activity at this concentration, reinforcing its targeted mechanism of action.[1]

Mechanism of Action and Signaling Pathway

This compound functions as a noncovalent, ATP-competitive inhibitor of the EGFR kinase domain.[1][3][4][8] Crystal structure analysis has revealed that it binds to the αC-helix-in conformation of EGFR, a feature that contributes to its high potency and mutant selectivity.[1][2][3][6][8] By blocking the ATP-binding site, this compound prevents the autophosphorylation of EGFR, thereby inhibiting the activation of downstream signaling cascades critical for tumor cell proliferation and survival, such as the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways.[5]

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the key experimental methodologies employed in the characterization of this compound.

TR-FRET-based EGFR Biochemical Assay

This assay quantifies the inhibitory activity of compounds against recombinant EGFR kinase domains in a cell-free system.

Caption: Workflow for the TR-FRET-based EGFR biochemical assay.

Methodology:

-

Reaction Setup: Recombinant EGFR kinase (e.g., Del19/T790M/C797S) is incubated with a biotinylated peptide substrate and ATP in a reaction buffer.

-

Compound Addition: Serial dilutions of this compound are added to the reaction mixture.

-

Kinase Reaction: The reaction is allowed to proceed, leading to the phosphorylation of the biotinylated substrate.

-

Detection: The reaction is stopped, and detection reagents are added. These typically include a Europium (Eu)-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 (SA-XL665).

-

Signal Measurement: If the substrate is phosphorylated, the Eu-labeled antibody binds. The proximity of the Eu donor to the XL665 acceptor (bound to the biotinylated substrate via streptavidin) results in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

-

Data Analysis: The TR-FRET signal is measured, and IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.[3][6]

Cell Viability Assay

This assay determines the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Cells (e.g., NIH3T3 engineered to express EGFR mutants or A431 cells) are seeded in 96-well plates and allowed to adhere overnight.[7]

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound.[7]

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 72 hours).[7]

-

Viability Measurement: The number of viable cells is determined using a luminescent cell viability assay, such as the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolic activity.[7]

-

Data Analysis: Luminescence is read on a plate reader, and the data is normalized to untreated controls to calculate the percentage of inhibition. IC50 values are then determined from dose-response curves.

Western Blotting

Western blotting is used to assess the phosphorylation status of EGFR and its downstream signaling proteins in cells treated with this compound.

Methodology:

-

Cell Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 6 hours).[3]

-

Lysis: Cells are washed and then lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. A loading control (e.g., β-actin) is also probed.

-

Detection: The membrane is incubated with corresponding secondary antibodies conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The results demonstrate a dose-dependent inhibition of EGFR phosphorylation and downstream signaling by this compound.[1][6][7]

Conclusion

This compound is a highly potent and selective fourth-generation EGFR inhibitor that effectively targets the osimertinib-resistant Del19/T790M/C797S and L858R/T790M/C797S mutations. Its ATP-competitive mechanism of action and high selectivity over wild-type EGFR and the broader kinome make it a promising candidate for the treatment of NSCLC that has developed resistance to third-generation TKIs. The data and protocols presented in this guide provide a foundational resource for further investigation and development of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 8. aminer.cn [aminer.cn]

The Discovery and Development of CH7233163: A Fourth-Generation EGFR Inhibitor for Osimertinib-Resistant NSCLC

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CH7233163 has emerged as a potent, noncovalent, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR), specifically designed to overcome resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical efficacy, and experimental protocols related to the development of this compound. The primary focus of this molecule is its high potency against the EGFR Del19/T790M/C797S triple mutation, a key mechanism of acquired resistance in non-small cell lung cancer (NSCLC). This document consolidates key quantitative data into structured tables, details essential experimental methodologies, and provides visual representations of critical pathways and workflows to support further research and development in this area.

Introduction

The treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations has been revolutionized by the development of tyrosine kinase inhibitors (TKIs). However, the efficacy of these therapies is often limited by the emergence of acquired resistance. Osimertinib, a third-generation EGFR TKI, is highly effective against the T790M resistance mutation, but its long-term benefit is frequently compromised by the development of the C797S mutation. This compound was identified through extensive screening as a fourth-generation EGFR inhibitor capable of potently and selectively inhibiting the osimertinib-resistant EGFR Del19/T790M/C797S triple mutant.[1][2][3]

Mechanism of Action

This compound functions as a noncovalent, ATP-competitive inhibitor of the EGFR kinase domain.[1][2] Crystal structure analysis reveals that this compound binds to the ATP-binding pocket of EGFR, utilizing multiple interactions with the αC-helix-in conformation to achieve its potent inhibitory activity and selectivity for mutant forms of the receptor over wild-type (WT) EGFR.[1][2] This mode of action allows it to effectively block EGFR phosphorylation and downstream signaling pathways, even in the presence of the C797S mutation that renders covalent inhibitors like osimertinib ineffective.[4][5]

Signaling Pathway

The diagram below illustrates the EGFR signaling pathway in NSCLC and the point of intervention by this compound. EGFR activation, driven by mutations, leads to the activation of downstream pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, promoting cell proliferation and survival. This compound blocks the initial autophosphorylation of the EGFR kinase domain, thereby inhibiting the activation of these oncogenic signaling cascades.

Quantitative Data

The preclinical development of this compound has generated significant quantitative data demonstrating its potency and selectivity. This data is summarized in the tables below for easy comparison.

Table 1: In Vitro Biochemical Inhibitory Activity of this compound against EGFR Mutants

| EGFR Mutant | IC50 (nmol/L) | Selectivity vs. WT |

| Del19/T790M/C797S | 0.28 | 1071x |

| L858R/T790M/C797S | 0.25 | 1200x |

| Del19/T790M | 0.17 | 1765x |

| L858R/T790M | 0.41 | 732x |

| Del19 | 0.21 | 1429x |

| L858R | 0.23 | 1304x |

| Wild-Type (WT) | 300 | 1x |

| Data sourced from[1][6] |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | EGFR Mutation | IC50 (nmol/L) |

| Del19/T790M/C797S_NIH3T3 | Del19/T790M/C797S | 20 |

| L858R/T790M/C797S_NIH3T3 | L858R/T790M/C797S | 45 |

| NCI-H1975 | L858R/T790M | 16 |

| HCC827 | Del19 | 7.9 |

| A431 | Wild-Type | 1200 |

| Data sourced from[1][6] |

Table 3: In Vivo Efficacy of this compound in a Del19/T790M/C797S_NIH3T3 Xenograft Mouse Model

| Treatment Group (Oral, Once Daily) | Tumor Growth Inhibition (%) | Notes |

| Vehicle | 0 | - |

| This compound (10 mg/kg) | Significant Reduction | - |

| This compound (30 mg/kg) | Significant Reduction | - |

| This compound (100 mg/kg) | Potent Tumor Regression | No significant body weight changes or signs of toxicity observed.[6][7] |

| Data sourced from[6][7] |

Table 4: Pharmacokinetic Parameters of this compound in Mice

| Dose (Oral) | Half-life (t1/2) | AUC (last) |

| 10 mg/kg | 6 hours | 3,390 h*ng/mL |

| Data sourced from the supplementary materials of[1] |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based EGFR Biochemical Assays

This assay measures the direct inhibitory effect of this compound on the kinase activity of recombinant EGFR proteins.

Protocol:

-

Reagents: Recombinant EGFR proteins (Del19/T790M/C797S, L858R/T790M/C797S, WT), Biotin-HER2tide substrate peptide, ATP, TR-FRET LANCE system reagents (PerkinElmer).

-

Procedure:

-

Prepare a reaction mixture containing the respective recombinant EGFR enzyme and the biotinylated substrate peptide in kinase buffer.

-

Add serial dilutions of this compound or control compounds.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time.

-

Stop the reaction and add the TR-FRET detection reagents (Europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin).

-

Incubate in the dark to allow for signal development.

-

Measure the TR-FRET signal on a compatible plate reader.

-

-

Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation of cancer cell lines with different EGFR mutations.

Protocol:

-

Cell Lines: NIH3T3 cells engineered to express EGFR mutants (Del19/T790M/C797S, L858R/T790M/C797S), NCI-H1975 (L858R/T790M), HCC827 (Del19), and A431 (WT).

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for 72 hours.

-

Add a cell viability reagent (e.g., CellTiter-Glo®).

-

Measure luminescence to determine the number of viable cells.

-

-

Data Analysis: Determine IC50 values from the dose-response curves.

Western Blotting

Western blotting is used to assess the inhibition of EGFR phosphorylation and downstream signaling proteins.

Protocol:

-

Sample Preparation:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Separate protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk.

-

Incubate with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Mouse Xenograft Study

This in vivo model evaluates the anti-tumor efficacy of this compound.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude).

-

Tumor Implantation: Subcutaneously inject NIH3T3 cells expressing EGFR-Del19/T790M/C797S into the flank of the mice.

-

Treatment:

-

When tumors reach a palpable size, randomize mice into treatment groups.

-

Administer this compound orally, once daily, at the specified doses.

-

The control group receives the vehicle.

-

-

Monitoring:

-

Measure tumor volume and body weight regularly.

-

Monitor for any signs of toxicity.

-

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blot).

Drug Discovery and Development Workflow

The development of this compound followed a structured preclinical workflow, from initial screening to in vivo validation.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for NSCLC. Its potent and selective inhibition of the osimertinib-resistant EGFR Del19/T790M/C797S mutation addresses a critical unmet medical need. The preclinical data strongly support its potential as an effective therapeutic agent. Further clinical investigation is warranted to establish its safety and efficacy in patients with advanced, EGFR-mutated NSCLC who have developed resistance to third-generation TKIs. The detailed methodologies and data presented in this guide are intended to facilitate and inspire continued research in this promising area of oncology drug development.

References

- 1. CH-7233163 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. tandfonline.com [tandfonline.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Inhibitory effect of 1,4,5,6-tetrahydroxy-7,8-diprenylxanthone against NSCLC with L858R/T790M/C797S mutant EGFR - PMC [pmc.ncbi.nlm.nih.gov]

CH7233163: A Novel Inhibitor Targeting Osimertinib-Resistant EGFR Mutations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CH7233163, a potent and selective ATP-competitive inhibitor of epidermal growth factor receptor (EGFR) mutants, including those resistant to the third-generation inhibitor osimertinib. This document details the binding affinity of this compound to various EGFR mutants, outlines the experimental protocols used for its characterization, and visualizes its mechanism of action within the EGFR signaling pathway.

Core Focus: Overcoming Resistance to EGFR Tyrosine Kinase Inhibitors

Mutations in the EGFR gene are key drivers in non-small cell lung cancer (NSCLC). While tyrosine kinase inhibitors (TKIs) have revolutionized treatment, the emergence of resistance mutations, such as T790M and C797S, limits their long-term efficacy. This compound has emerged as a promising agent that overcomes the challenges posed by the osimertinib-resistant EGFR triple mutations (Del19/T790M/C797S and L858R/T790M/C797S)[1][2][3][4].

Quantitative Binding Affinity of this compound

The inhibitory activity of this compound against various EGFR mutants has been quantified using biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

| EGFR Mutant | Assay Type | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) | EAI-045 IC50 (nmol/L) | Reference |

| Del19/T790M/C797S | Biochemical (TR-FRET) | 0.28 | >1000 | >1000 | [1][2] |

| L858R/T790M/C797S | Biochemical (TR-FRET) | 0.25 | >1000 | >1000 | [1] |

| Wild-Type (WT) | Biochemical (TR-FRET) | Not specified, but selectivity demonstrated | Low affinity | Not specified | [1] |

| Del19/T790M/C797S_NIH3T3 | Cell Proliferation | 20 | >1000 | >1000 | [1][2] |

| L858R/T790M/C797S_NIH3T3 | Cell Proliferation | 45 | Not specified | >1000 | [1] |

| A431 (EGFR-WT) | Cell Proliferation | 1200 | Not specified | Not specified | [2] |

Experimental Protocols

The characterization of this compound involved several key experimental methodologies to determine its potency and selectivity.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-Based EGFR Biochemical Assays

This assay was employed to determine the in vitro inhibitory activity of this compound against recombinant EGFR kinases[2]. The fundamental principle of this assay is the measurement of FRET between a europium-labeled anti-phosphotyrosine antibody and a biotinylated peptide substrate. Inhibition of the kinase activity results in a decrease in the FRET signal.

Protocol Outline:

-

Reaction Setup: Recombinant EGFR kinase, biotinylated substrate peptide, and ATP are combined in a reaction buffer.

-

Inhibitor Addition: Various concentrations of this compound are added to the reaction mixture.

-

Incubation: The reaction is allowed to proceed at a controlled temperature for a specific duration to allow for substrate phosphorylation.

-

Detection: A solution containing europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) is added to stop the reaction and initiate the FRET signal generation.

-

Signal Measurement: The time-resolved fluorescence signal is measured at specific wavelengths. The ratio of the acceptor and donor fluorescence is calculated to determine the extent of kinase inhibition.

-

IC50 Determination: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

The anti-proliferative activity of this compound was assessed using cell viability assays in NIH3T3 cells engineered to express various EGFR mutants[1].

Protocol Outline:

-

Cell Seeding: NIH3T3 cells expressing the desired EGFR mutant are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound.

-

Incubation: The cells are incubated for a defined period (e.g., 72 hours) to allow for the compound to exert its effect.

-

Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is measured, and the IC50 values are determined by non-linear regression analysis of the dose-response curves.

Western Blotting

Western blotting was utilized to confirm the inhibition of EGFR phosphorylation in cellular contexts[5].

Protocol Outline:

-

Cell Lysis: Cells treated with this compound are lysed to extract total cellular proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

-

Detection: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[5].

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the EGFR kinase domain[1][6][7]. This binding prevents the phosphorylation of EGFR and the subsequent activation of downstream signaling pathways that are crucial for cell growth, proliferation, and survival[8][9][10][11].

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.

Caption: EGFR signaling pathway and inhibition by this compound.

The experimental workflow for evaluating the efficacy of this compound is depicted in the following diagram.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] this compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation | Semantic Scholar [semanticscholar.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | EGFR-Del19/T790M/C797S inhibitor | CAS NA for CH 7233163; CH-7233163 | InvivoChem [invivochem.com]

- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. ClinPGx [clinpgx.org]

- 11. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of CH7233163: A Novel EGFR Inhibitor for Overcoming Resistance in Lung Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations, particularly the EGFR C797S mutation following osimertinib treatment, has posed a significant clinical challenge. This technical guide provides a comprehensive overview of the preclinical studies of CH7233163, a fourth-generation, non-covalent, ATP-competitive EGFR inhibitor designed to overcome this resistance. This document details its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its preclinical evaluation.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of various EGFR mutants, including the clinically significant osimertinib-resistant triple mutation Del19/T790M/C797S.[1][2] Unlike third-generation covalent inhibitors that are rendered ineffective by the C797S mutation which prevents covalent bond formation, this compound binds non-covalently to the ATP-binding pocket of the EGFR kinase domain.[3][4] This allows it to effectively inhibit the kinase activity of EGFR even in the presence of the C797S mutation.

Crystal structure analysis reveals that this compound interacts with multiple amino acids within the ATP pocket, effectively competing with ATP and inhibiting autophosphorylation of the receptor.[3] This blockade of EGFR activation leads to the downregulation of downstream signaling pathways critical for tumor cell proliferation and survival, including the PI3K/AKT and MAPK/ERK pathways.[5]

Quantitative Data

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against EGFR Mutants (Biochemical Assay)

| EGFR Mutant | IC50 (nmol/L) |

| Del19/T790M/C797S | 0.28[6] |

| L858R/T790M/C797S | 0.25[6] |

| Del19/T790M | 0.41[1][6] |

| L858R/T790M | 0.33[1][6] |

| Del19 | 0.17[1][6] |

| L858R | 0.21[1][6] |

| Wild-Type (WT) | 1.8[6] |

| Data from TR-FRET-based cell-free kinase assays. |

Table 2: Anti-proliferative Activity of this compound in Lung Cancer Cell Lines

| Cell Line | EGFR Mutation | IC50 (nmol/L) |

| Del19/T790M/C797S_NIH3T3 | Del19/T790M/C797S | 20[6] |

| L858R/T790M/C797S_NIH3T3 | L858R/T790M/C797S | 45[6] |

| NCI-H1975 | L858R/T790M | - |

| HCC827 | Del19 | - |

| A431 | Wild-Type | 1200[1] |

| Data from cell viability assays. |

Table 3: In Vivo Efficacy of this compound in a Xenograft Model

| Xenograft Model | Treatment and Dose | Outcome |

| Del19/T790M/C797S_NIH3T3 | This compound (100 mg/kg, daily) | Potent tumor regression[1][7] |

| No significant body weight loss was observed. |

Table 4: Pharmacokinetic Parameters of this compound in Mice

| Dose (oral) | Half-life (t1/2) | AUC (last) |

| 10 mg/kg | 6 hours[6] | 3,390 h*ng/mL[6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections provide an overview of the key experimental protocols used in the evaluation of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-Based EGFR Biochemical Assay

This assay quantifies the inhibitory activity of this compound on the kinase activity of recombinant EGFR proteins.

-

Reagents: Recombinant EGFR proteins (e.g., Del19/T790M/C797S, L858R/T790M/C797S, WT), biotinylated substrate peptide, ATP, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

-

Procedure: a. The kinase reaction is performed by incubating the EGFR enzyme, this compound at various concentrations, and the biotinylated substrate peptide in a kinase reaction buffer. b. The reaction is initiated by the addition of ATP and incubated at room temperature. c. The reaction is stopped, and the detection reagents (europium-labeled antibody and SA-APC) are added. d. After incubation, the TR-FRET signal is measured using a plate reader. The signal is proportional to the level of substrate phosphorylation.

-

Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation of lung cancer cell lines.

-

Cell Culture: Lung cancer cell lines (e.g., NIH3T3 expressing EGFR mutants, NCI-H1975, HCC827, A431) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. Cells are treated with a serial dilution of this compound or vehicle control (DMSO). c. After a 72-hour incubation, a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo) is added to each well. d. The absorbance or luminescence is measured using a plate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. IC50 values are determined from the dose-response curves.

Western Blotting

Western blotting is used to assess the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.

-

Cell Lysis: Cells are treated with this compound for a specified time, then lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: a. The membrane is blocked to prevent non-specific antibody binding. b. The membrane is incubated with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK. c. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mouse Xenograft Study

This in vivo model evaluates the anti-tumor efficacy of this compound.

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

-

Tumor Implantation: Lung cancer cells (e.g., NIH3T3 expressing Del19/T790M/C797S) are subcutaneously injected into the flanks of the mice.

-

Treatment: When tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally, typically once daily.

-

Efficacy Assessment: a. Tumor volume is measured regularly using calipers. b. Body weight is monitored as an indicator of toxicity.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Visualizations

Experimental Workflow

Conclusion

The preclinical data for this compound strongly support its potential as a therapeutic agent for NSCLC patients who have developed resistance to osimertinib via the EGFR C797S mutation. Its potent and selective inhibition of various EGFR mutants, including the triple mutation, demonstrated through robust in vitro and in vivo studies, highlights its promising clinical utility. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation and validation of this novel EGFR inhibitor.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Table 4, HTRF assay protocol for the EGFR enzymes in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound | EGFR-Del19/T790M/C797S inhibitor | CAS NA for CH 7233163; CH-7233163 | InvivoChem [invivochem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

The Potent and Selective Inhibition of Mutant EGFR Phosphorylation by CH7233163: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of CH7233163, a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and its profound effects on EGFR phosphorylation, particularly in the context of osimertinib-resistant non-small cell lung cancer (NSCLC). Developed to address the clinical challenge of acquired resistance to third-generation EGFR TKIs, this compound demonstrates potent and selective inhibitory activity against various EGFR mutations, including the highly resistant Del19/T790M/C797S triple mutation.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and kinase inhibitor research.

Introduction to this compound

This compound is a noncovalent, ATP-competitive inhibitor of the EGFR tyrosine kinase.[5][6] Its development was spurred by the emergence of resistance to osimertinib, a standard-of-care treatment for NSCLC patients with EGFR mutations.[1][2][3][4][7] The C797S mutation, in particular, confers resistance to covalent inhibitors like osimertinib by preventing the formation of a crucial covalent bond in the ATP-binding pocket of EGFR.[4] this compound is designed to overcome this resistance mechanism and has shown significant antitumor activity in both in vitro and in vivo models.[1][2][3][4][6][7]

Mechanism of Action and Effect on EGFR Signaling

This compound functions by competing with ATP for binding to the kinase domain of EGFR.[5][6] This competitive inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that drive cell proliferation and survival. Crystal structure analysis reveals that this compound interacts with multiple amino acids within the ATP-binding pocket, enabling it to potently inhibit EGFR activity without forming a covalent bond, thus circumventing the C797S resistance mechanism.[2][4]

The inhibition of EGFR phosphorylation by this compound has been shown to effectively block downstream signaling cascades, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1][7] This blockade of key survival signals ultimately leads to the inhibition of tumor cell growth and proliferation.

Quantitative Analysis of Inhibitory Activity

This compound has demonstrated potent inhibitory activity against a range of EGFR mutations in both biochemical and cellular assays. The following tables summarize the key quantitative data.

| Table 1: Biochemical Inhibitory Activity of this compound against various EGFR mutants | |

| EGFR Mutant | IC50 (nmol/L) |

| Del19/T790M/C797S | 0.28[8] |

| L858R/T790M/C797S | 0.25[1] |

| Del19 | 0.41[1] |

| L858R | 0.17[1] |

| Del19/T790M | 0.21[1] |

| L858R/T790M | 0.22[1] |

| Wild-Type (WT) | >1000 |

| Table 2: Anti-proliferative Activity of this compound in Cellular Assays | |

| Cell Line | IC50 (nmol/L) |

| Del19/T790M/C797S_NIH3T3 | 20[1][6][7] |

| L858R/T790M/C797S_NIH3T3 | 45[1] |

| A431 (EGFR-WT) | 1200[1][7] |

Experimental Protocols

TR-FRET-Based Cell-Free Kinase Assay

This assay was utilized to determine the biochemical inhibitory activity of this compound against various EGFR mutants.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis for CH7233163 Inhibition of Osimertinib-Resistant EGFR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular basis of CH7233163, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR), with a particular focus on its activity against the osimertinib-resistant Del19/T790M/C797S triple mutant.

Executive Summary

This compound is a fourth-generation, non-covalent, ATP-competitive EGFR tyrosine kinase inhibitor (TKI) that demonstrates significant efficacy against EGFR mutations resistant to third-generation inhibitors like osimertinib.[1][2][3][4] The emergence of the C797S mutation, in addition to the Del19 and T790M mutations, renders covalent inhibitors that target the C797 residue ineffective.[2][5] this compound overcomes this resistance by binding to the ATP-binding pocket of the EGFR kinase domain in its active, αC-helix-in conformation, without forming a covalent bond with the C797 residue.[1][2][6] This guide details the structural interactions, inhibitory activity, and the experimental methodologies used to characterize this promising therapeutic agent.

Mechanism of Action and Structural Basis of Inhibition

Crystal structure analysis of this compound in complex with the EGFR-L858R/T790M/C797S mutant (PDB ID: 6LUB) reveals its ATP-competitive binding mode.[2][7] The inhibitor occupies the ATP-binding pocket, engaging in multiple interactions that contribute to its high potency and selectivity.[1][2] A key feature of its binding is the interaction with the kinase in the αC-helix-in conformation, which is the active state of the enzyme.[2][6] This is particularly important for inhibiting the Del19 mutation, which may not readily adopt the αC-helix-out (inactive) conformation targeted by some allosteric inhibitors.[2] The pyrazole moiety of this compound forms a hydrogen bond with the side chain of K745.[8] Unlike covalent inhibitors, this compound does not interact with the serine residue at position 797, thus circumventing the primary mechanism of resistance to osimertinib.[2]

References

- 1. This compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | EGFR-Del19/T790M/C797S inhibitor | CAS NA for CH 7233163; CH-7233163 | InvivoChem [invivochem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aminer.cn [aminer.cn]

- 7. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural elements that enable specificity for mutant EGFR kinase domains with next-generation small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

CH7233163: A Potent, Non-Covalent Inhibitor of the Osimertinib-Resistant EGFR Del19/T790M/C797S Mutation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The emergence of acquired resistance to targeted therapies remains a critical challenge in oncology. In non-small cell lung cancer (NSCLC) harboring activating mutations in the epidermal growth factor receptor (EGFR), the third-generation tyrosine kinase inhibitor (TKI) osimertinib has demonstrated significant efficacy. However, the development of the tertiary C797S mutation, in addition to the existing Del19 and T790M mutations, confers resistance to osimertinib, creating a significant unmet clinical need.[1][2] This technical guide provides a comprehensive overview of the preclinical activity of CH7233163, a novel EGFR TKI with potent inhibitory activity against the Del19/T790M/C797S triple mutation.

Executive Summary

This compound is an ATP-competitive inhibitor that demonstrates potent and selective activity against the EGFR Del19/T790M/C797S mutation.[1][3][4] Preclinical studies have shown that this compound effectively inhibits the kinase activity of this triple mutant EGFR, leading to reduced cell proliferation and significant anti-tumor activity in in vivo models.[1][5] Notably, this compound also exhibits potent inhibitory activity against other common EGFR mutations, including single activating mutations (Del19, L858R) and double mutations (Del19/T790M, L858R/T790M), while maintaining a favorable selectivity profile over wild-type (WT) EGFR.[1][2] Crystal structure analysis reveals that this compound is a non-covalent inhibitor that binds to the ATP-binding pocket of EGFR in its active αC-helix-in conformation.[1][3][6]

Quantitative Data on the Activity of this compound

The following tables summarize the key quantitative data from biochemical and cell-based assays, as well as in vivo studies, demonstrating the efficacy and selectivity of this compound.

Table 1: Biochemical Inhibitory Activity of this compound against Various EGFR Mutations

| EGFR Mutant | This compound IC50 (nmol/L) |

| Del19/T790M/C797S | 0.28[7] |

| L858R/T790M/C797S | 0.25[1][8] |

| Del19/T790M | 0.17 - 0.41 (range)[1] |

| L858R/T790M | 0.17 - 0.41 (range)[1] |

| Del19 | 0.17 - 0.41 (range)[1] |

| L858R | 0.17 - 0.41 (range)[1] |

| Wild-Type (WT) | >1200 |

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target enzyme's activity.

Table 2: Anti-proliferative Activity of this compound in Engineered Cell Lines

| Cell Line | Expressed EGFR Mutation | This compound IC50 (nmol/L) |

| Del19/T790M/C797S_NIH3T3 | Del19/T790M/C797S | 20[5] |

| L858R/T790M/C797S_NIH3T3 | L858R/T790M/C797S | 45[1] |

| A431 | Wild-Type (WT) | 1200[5] |

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of cell proliferation.

Table 3: In Vivo Antitumor Efficacy of this compound in a Xenograft Model

| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition |

| Del19/T790M/C797S_NIH3T3 | This compound | 100 mg/kg (daily) | Potent tumor regression[1][5] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-Based EGFR Biochemical Assays

This assay quantifies the inhibitory activity of this compound against the kinase activity of recombinant EGFR mutants.

-

Reaction Mixture Preparation: A reaction mixture containing the recombinant EGFR kinase domain (Del19/T790M/C797S or other mutants), a biotinylated peptide substrate, and ATP is prepared in a kinase reaction buffer.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for peptide phosphorylation.

-

Detection: The reaction is stopped, and a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) is added.

-

Signal Measurement: After incubation, the TR-FRET signal is measured using a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. The inhibitory activity of this compound was shown to be reduced at higher ATP concentrations, confirming its ATP-competitive mechanism.[1]

Cell Viability Assay

This assay determines the anti-proliferative effect of this compound on cells expressing different EGFR mutations.

-

Cell Seeding: NIH3T3 cells engineered to express the EGFR Del19/T790M/C797S mutation (Del19/T790M/C797S_NIH3T3) or A431 cells (EGFR-WT) are seeded in 96-well plates and allowed to adhere overnight.[5]

-

Compound Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolically active cells.

-

Luminescence Measurement: Luminescence is measured using a plate reader.

-

Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting

Western blotting is used to assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.

-

Cell Lysis: Cells treated with this compound are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated AKT (p-AKT), and total AKT. A loading control, such as α-tubulin, is also used.

-

Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mouse Xenograft Study

This in vivo study evaluates the anti-tumor efficacy of this compound in a mouse model.

-

Tumor Implantation: Del19/T790M/C797S_NIH3T3 cells are subcutaneously implanted into immunodeficient mice.

-

Tumor Growth and Randomization: When the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

-

Drug Administration: this compound is administered orally once daily at specified doses (e.g., 100 mg/kg).[1][5]

-

Tumor Volume Measurement: Tumor volume is measured regularly using calipers.

-

Monitoring: The body weight and overall health of the mice are monitored throughout the study.

-

Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group.

Visualizations

Signaling Pathway of Mutant EGFR and Inhibition by this compound

The following diagram illustrates the signaling cascade initiated by the constitutively active Del19/T790M/C797S EGFR mutant and the point of intervention by this compound.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

This diagram outlines the sequential steps involved in the preclinical assessment of this compound.

Caption: Preclinical evaluation workflow for this compound.

Logical Relationship of this compound's Activity

This diagram illustrates the logical flow from the molecular mechanism of this compound to its observed anti-tumor effects.

Caption: Mechanism of action cascade for this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aminer.cn [aminer.cn]

- 4. This compound | EGFR-Del19/T790M/C797S inhibitor | CAS NA for CH 7233163; CH-7233163 | InvivoChem [invivochem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. [PDF] this compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation | Semantic Scholar [semanticscholar.org]

- 7. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for CH7233163 In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the in vitro cell viability and anti-proliferative activity of CH7233163, a potent and selective inhibitor of EGFR, particularly against osimertinib-resistant mutations.

Introduction

This compound is a non-covalent, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It has demonstrated significant potency against various EGFR mutations, including the clinically relevant Del19/T790M/C797S triple mutation that confers resistance to the third-generation EGFR inhibitor, osimertinib.[2][3][4] Understanding the cellular response to this compound is crucial for its preclinical and clinical development. This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines expressing relevant EGFR mutations.

Mechanism of Action

This compound selectively inhibits the kinase activity of mutant EGFR, thereby blocking downstream signaling pathways that are critical for cell proliferation and survival.[1][5][6] By competing with ATP for the binding site on the EGFR kinase domain, this compound effectively abrogates the receptor's ability to autophosphorylate and activate downstream effectors such as the RAS-RAF-MEK-ERK MAPK and PI3K-AKT-mTOR pathways.[3][7] This targeted inhibition leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.

EGFR Signaling Pathway Inhibition by this compound

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Quantitative Data: In Vitro Activity of this compound

The following table summarizes the reported IC50 values of this compound against various EGFR genotypes in both biochemical and cell-based proliferation assays.

| Target/Cell Line | Assay Type | IC50 (nmol/L) | Reference |

| EGFR-Del19/T790M/C797S | Biochemical (TR-FRET) | 0.28 | [8][9] |

| Del19/T790M/C797S_NIH3T3 | Cell Proliferation | 20 | [1][9] |

| EGFR-L858R/T790M/C797S | Biochemical (TR-FRET) | 0.25 | [8] |

| L858R/T790M/C797S_NIH3T3 | Cell Proliferation | 45 | [8] |

| EGFR-WT | Biochemical (TR-FRET) | 1200 | [9] |

| A431 (EGFR-WT) | Cell Proliferation | 1200 | [9] |

| EGFR-Del19 | Biochemical (TR-FRET) | 0.17 - 0.41 | [8] |

| EGFR-L858R | Biochemical (TR-FRET) | 0.17 - 0.41 | [8] |

| EGFR-Del19/T790M | Biochemical (TR-FRET) | 0.17 - 0.41 | [8] |

| EGFR-L858R/T790M | Biochemical (TR-FRET) | 0.17 - 0.41 | [8] |